![molecular formula C10H12O3 B14232311 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol CAS No. 474960-23-1](/img/structure/B14232311.png)
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol is an organic compound characterized by the presence of a hydroxymethyl group and a prop-2-en-1-yloxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-(hydroxymethyl)phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The phenol ring can undergo reduction to form a cyclohexanol derivative.
Substitution: The hydroxyl group on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol or 3-(formyl)-5-[(prop-2-en-1-yl)oxy]phenol.
Reduction: Formation of 3-(hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]cyclohexanol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and prop-2-en-1-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenol ring can also undergo redox reactions, contributing to the compound’s antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol (Eugenol): Shares the prop-2-en-1-yloxy group but has a methoxy group instead of a hydroxymethyl group.
4-Allylguaiacol: Similar structure with an allyl group attached to the phenol ring.
4-Allylcatechol-2-Methyl Ether: Contains an allyl group and a methoxy group on the phenol ring.
Uniqueness
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol is unique due to the presence of both a hydroxymethyl group and a prop-2-en-1-yloxy group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
474960-23-1 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-prop-2-enoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-2-3-13-10-5-8(7-11)4-9(12)6-10/h2,4-6,11-12H,1,3,7H2 |
Clé InChI |
WNVBQBFUOCVMIW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=CC(=C1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
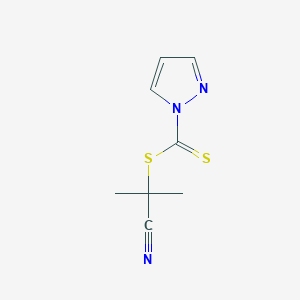
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
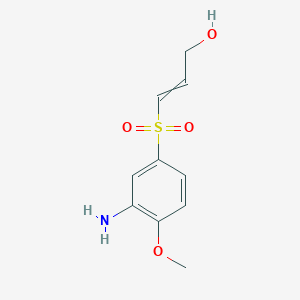
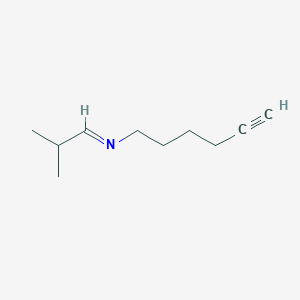
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
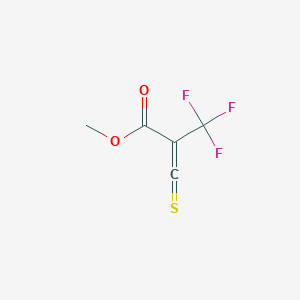
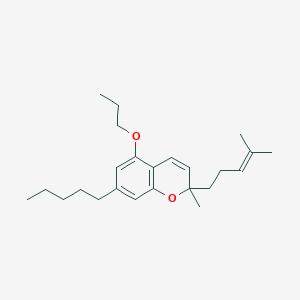
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)

![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
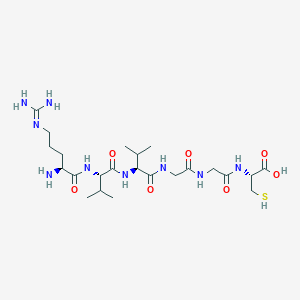
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
